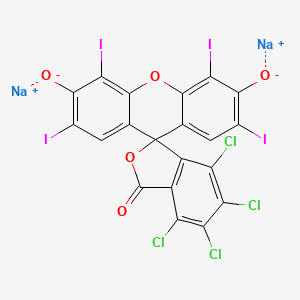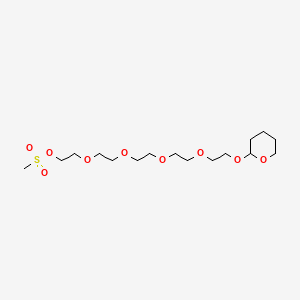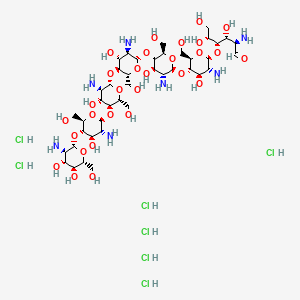![molecular formula C32H42ClN5O3 B11931238 1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride](/img/structure/B11931238.png)
1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N’-(azide-PEG3)-Cy3 is a compound that combines a cyanine dye with a polyethylene glycol (PEG) linker and an azide group. This compound is primarily used in the field of bioconjugation and fluorescence imaging due to its unique properties, such as high solubility in aqueous media and the ability to undergo click chemistry reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N’-(azide-PEG3)-Cy3 typically involves the following steps:
PEGylation: The process begins with the PEGylation of a cyanine dye, where a PEG linker is attached to the dye molecule.
Azidation: The PEGylated dye is then reacted with sodium azide to introduce the azide group.
Methylation: Finally, the compound is methylated to obtain N-methyl-N’-(azide-PEG3)-Cy3.
The reaction conditions for these steps usually involve mild temperatures and the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of N-methyl-N’-(azide-PEG3)-Cy3 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems.
化学反应分析
Types of Reactions
N-methyl-N’-(azide-PEG3)-Cy3 undergoes several types of chemical reactions, including:
Click Chemistry: The azide group readily participates in click chemistry reactions, particularly with alkynes, to form stable triazole linkages.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Substitution Reactions: Various nucleophiles can be used to substitute the azide group, depending on the desired product.
Major Products Formed
Triazoles: Formed through click chemistry reactions.
Substituted Derivatives: Formed through substitution reactions.
科学研究应用
N-methyl-N’-(azide-PEG3)-Cy3 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and functionalized materials.
Biology: Employed in fluorescence imaging and labeling of biomolecules.
Medicine: Utilized in diagnostic assays and therapeutic research.
Industry: Applied in the development of advanced materials and sensors.
作用机制
The mechanism of action of N-methyl-N’-(azide-PEG3)-Cy3 primarily involves its ability to undergo click chemistry reactions. The azide group reacts with alkynes to form stable triazole linkages, enabling the conjugation of the compound to various biomolecules and materials. The cyanine dye component provides fluorescence, allowing for the visualization and tracking of the conjugated molecules.
相似化合物的比较
Similar Compounds
N-(azide-PEG3)-N’-(Mal-PEG4)-Cy5: Another cyanine dye with a PEG linker and azide group, used for similar applications.
N-(azide-PEG3)-N’-(PEG4-acid)-Cy5: A related compound with a PEG linker and azide group, also used in bioconjugation and fluorescence imaging.
Uniqueness
N-methyl-N’-(azide-PEG3)-Cy3 is unique due to its specific combination of a cyanine dye, PEG linker, and azide group, which provides high solubility, efficient click chemistry reactivity, and strong fluorescence properties. This makes it particularly suitable for applications requiring precise bioconjugation and imaging.
属性
分子式 |
C32H42ClN5O3 |
|---|---|
分子量 |
580.2 g/mol |
IUPAC 名称 |
1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride |
InChI |
InChI=1S/C32H42N5O3.ClH/c1-31(2)25-11-6-8-13-27(25)36(5)29(31)15-10-16-30-32(3,4)26-12-7-9-14-28(26)37(30)18-20-39-22-24-40-23-21-38-19-17-34-35-33;/h6-16H,17-24H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
SGXCJGKDAXLWKL-UHFFFAOYSA-M |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide](/img/structure/B11931161.png)



![[3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-yl]amine hydrochloride](/img/structure/B11931177.png)


![(8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11931192.png)
![2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-Thiazolecarboxylic Acid Ethyl Ester](/img/structure/B11931198.png)
![(Z)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B11931200.png)
![3-[2-[2-[2-[2-[2-[2-[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11931211.png)

![5-[[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B11931224.png)
